Lipophilicity Window: XLogP3 Comparison Against Non-Chlorinated and Benzoate Analogs
The target compound exhibits an XLogP3 of 1.3 , placing it in the optimal range for oral bioavailability and CNS penetration according to the Lipinski Rule-of-Five. The non-chlorinated analog methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate records a substantially lower LogP of –0.46 , indicating excessive hydrophilicity that impairs passive membrane permeability. The benzoate analog ethyl 3-(6-chloropyrazin-2-yloxy)benzoate exhibits a LogP of 3.10 , approaching the lipophilicity ceiling and risking poor aqueous solubility and promiscuous off-target binding. The target compound achieves an intermediate logP that balances solubility and permeability, a critical factor in hit-to-lead optimization.
| Evidence Dimension | XLogP3 / LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate: LogP = –0.46; Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate: LogP = 3.10 |
| Quantified Difference | Δ = 1.76 log units more lipophilic than non-Cl analog; Δ = –1.80 log units less lipophilic than benzoate analog |
| Conditions | In silico XLogP3 / calculated LogP predictions (standard algorithms); no experimental logD measured |
Why This Matters
A logP difference of >1.5 log units translates to an approximately 30-fold shift in predicted octanol-water partition coefficient, directly influencing in vitro permeability assay outcomes and in vivo absorption profiles.
